Strychnine nitrate
Overview
Description
Strychnine nitrate is a highly toxic compound derived from strychnine, an alkaloid found in the seeds of the Strychnos nux-vomica tree. It is known for its bitter taste and crystalline structure. Historically, strychnine and its derivatives have been used as pesticides and in small doses for medicinal purposes. due to its extreme toxicity, its use is now highly regulated .
Mechanism of Action
Target of Action
Strychnine nitrate primarily targets the glycine and acetylcholine receptors . These receptors play a crucial role in the functioning of the central nervous system, particularly in controlling muscle contraction .
Mode of Action
This compound acts as an antagonist of the glycine and acetylcholine receptors . This means it binds to these receptors and inhibits their normal function. The compound primarily affects the motor nerve fibers in the spinal cord, which control muscle contraction . An impulse is triggered at one end of a nerve cell by the binding of neurotransmitters to the receptors .
Biochemical Pathways
It is known that this compound acts on the central nervous system through theG protein-coupled receptor signaling pathway . This pathway plays a key role in transmitting signals from various stimuli outside a cell to its interior.
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Strychnine is rapidly absorbed from the gastrointestinal tract, nasal passages, or from injection sites and exerts its effects on the central nervous system . The compound has high gastrointestinal tract absorption and can cross the blood-brain barrier . .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the stimulation of the central nervous system, leading to muscular convulsions and potentially death through asphyxia . It has also been used historically in small doses to strengthen muscle contractions, such as a heart and bowel stimulant .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Furthermore, the compound’s solubility in water and ethanol, as well as its stability under various conditions, can affect its bioavailability and toxicity .
Biochemical Analysis
Biochemical Properties
Strychnine nitrate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as an antagonist of glycine and acetylcholine receptors . By binding to these receptors, this compound inhibits the action of glycine, an inhibitory neurotransmitter, leading to uncontrolled muscle contractions . Additionally, it affects the vagal center, resulting in deepened respiration and decreased stroke volume of the heart .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It induces painful muscle spasms, leading to severe convulsions . At the cellular level, it influences cell signaling pathways by blocking glycine receptors, which are crucial for inhibitory neurotransmission . This blockade results in heightened neuronal excitability and uncontrolled muscle contractions . Furthermore, this compound can inhibit cell proliferation and promote apoptosis in certain cell lines, suggesting potential antitumor effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to glycine receptors in the spinal cord and brainstem . By competitively inhibiting glycine, this compound prevents the proper functioning of this inhibitory neurotransmitter, leading to excessive neuronal firing and muscle contractions . Additionally, it can interact with acetylcholine receptors, further contributing to its toxic effects . This dual antagonism results in severe convulsions and respiratory failure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It is rapidly absorbed from the gastrointestinal tract and exerts its effects on the central nervous system . Over time, this compound can cause long-term adverse effects on liver and kidney function . Its stability and degradation in laboratory conditions are crucial for understanding its long-term impact on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can cause agitation, muscle spasms, and increased reflex excitability . Higher doses lead to severe convulsions, respiratory failure, and death . The median lethal dose (LD50) of this compound is approximately 0.5-1 mg/kg in dogs, cattle, horses, and pigs . These studies highlight the importance of dosage in determining the toxic effects of this compound.
Metabolic Pathways
This compound is metabolized primarily in the liver by microsomal enzymes . It undergoes rapid absorption in the small intestine and is distributed to various tissues, including the liver and kidneys . The metabolic pathways involve the conversion of this compound to less toxic metabolites, which are then excreted in the urine . Understanding these pathways is essential for assessing the compound’s impact on metabolic flux and metabolite levels.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is rapidly absorbed from the gastrointestinal tract and nasal passages . The highest concentrations are found in the blood, liver, and kidneys . Transporters and binding proteins play a crucial role in its localization and accumulation within cells . These interactions influence the compound’s overall toxicity and distribution in the body.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. It primarily targets glycine receptors in the spinal cord and brainstem . Additionally, it can localize to other cellular compartments, influencing its overall toxicity . Understanding the targeting signals and post-translational modifications that direct this compound to specific compartments is crucial for elucidating its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
Strychnine nitrate can be synthesized through the nitration of strychnine. The process involves the reaction of strychnine with nitric acid under controlled conditions to form the nitrate salt. The reaction typically requires careful temperature control and the use of a solvent such as acetic acid to ensure the complete conversion of strychnine to this compound .
Industrial Production Methods
Industrial production of this compound involves the extraction of strychnine from the seeds of the Strychnos nux-vomica tree, followed by its purification and subsequent nitration. The extraction process includes grinding the seeds, followed by solvent extraction and crystallization to obtain pure strychnine. The purified strychnine is then subjected to nitration to produce this compound .
Chemical Reactions Analysis
Types of Reactions
Strychnine nitrate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction of this compound can lead to the formation of strychnine and other reduced derivatives.
Substitution: This compound can undergo substitution reactions, where the nitrate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of strychnine, as well as substituted strychnine compounds .
Scientific Research Applications
Strychnine nitrate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Employed in studies of neurotransmitter function and receptor binding due to its action on glycine receptors.
Medicine: Historically used in small doses as a stimulant and to treat certain medical conditions, though its use is now limited due to toxicity.
Industry: Utilized in the production of pesticides and rodenticides
Comparison with Similar Compounds
Similar Compounds
Brucine: Another alkaloid found in the seeds of the Strychnos nux-vomica tree, similar in structure to strychnine but less toxic.
Strychnine sulfate: A sulfate salt of strychnine, used similarly to strychnine nitrate but with different solubility properties.
Strychnine hydrochloride: Another salt form of strychnine, used in similar applications
Uniqueness
This compound is unique due to its high toxicity and specific action on glycine receptors. Its nitrate form also provides distinct solubility and reactivity properties compared to other strychnine salts, making it useful in specific industrial and research applications .
Properties
IUPAC Name |
(4aR,5aS,8aR,13aS,15aS,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;nitric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2.HNO3/c24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21;2-1(3)4/h1-5,13,16-17,19-20H,6-11H2;(H,2,3,4)/t13-,16-,17-,19-,20-,21+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGVPMHGSJFFTI-ZEYGOCRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.[N+](=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2[C@@]61C7=CC=CC=C75.[N+](=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80873370 | |
Record name | Strychnine nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80873370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66-32-0 | |
Record name | Strychnidin-10-one, nitrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Strychnine nitrate [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066320 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Strychnine nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80873370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Strychnidin-10-one mononitrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.570 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | STRYCHNINE NITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O642E96711 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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